Azireno[1,2-a]quinoline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
408530-18-7 |
|---|---|
Molecular Formula |
C10H7N |
Molecular Weight |
141.17 g/mol |
IUPAC Name |
azirino[1,2-a]quinoline |
InChI |
InChI=1S/C10H7N/c1-2-4-10-8(3-1)5-6-9-7-11(9)10/h1-7H |
InChI Key |
IAURZAIVYWPVOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CN32 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Azireno 1,2 a Quinoline and Its Derivatives
Sustainable and Green Chemistry Approaches in Azireno[1,2-a]quinoline Synthesis
Electrocatalytic and Photoredox Methodologies
To maintain scientific accuracy and adhere to the strict constraints of the user's request, the article cannot be generated without specific data and research findings on this compound. General information on quinoline (B57606) or aziridine (B145994) synthesis would not meet the requirements of focusing solely on the specified compound.
Elucidation of Azireno 1,2 a Quinoline Structure and Advanced Spectroscopic Analysis
Vibrational Spectroscopy (IR and Raman) for Functional Group and Conformational Analysis
Specific Infrared (IR) and Raman spectroscopic data, including characteristic absorption bands and vibrational mode assignments for Azireno[1,2-a]quinoline, have not been reported in the reviewed literature.
Further research or synthesis and subsequent analysis of this compound would be required to generate the specific data needed to populate the requested article structure.
High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Pathway Elucidation
High-resolution mass spectrometry (HRMS) is a cornerstone technique for the structural elucidation of novel compounds. It provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to within 5 parts per million (ppm). nih.gov This precision allows for the unambiguous determination of the elemental composition of the molecular ion, which is the first critical step in identifying an unknown compound like this compound. nih.gov Techniques like electrospray ionization (ESI) are commonly used to generate protonated molecules ([M+H]⁺) for analysis. nih.gov
Tandem mass spectrometry (MS/MS) provides deeper structural insights by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. youtube.com In an MS/MS experiment, the protonated molecular ion of this compound would be isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions detected. researchgate.net The fragmentation pattern is a molecular fingerprint that reveals information about the connectivity of atoms and the stability of different parts of the molecule. youtube.comnih.gov
For fused N-heterocycles, fragmentation often involves characteristic losses of small neutral molecules or cleavage across the rings. nih.gov Based on the structure of this compound, several fragmentation pathways can be postulated:
Loss of HCN: A common fragmentation pathway for nitrogen-containing aromatic systems is the elimination of hydrogen cyanide (HCN), leading to a fragment ion with a mass loss of 27 Da.
Aziridine (B145994) Ring Opening: The strained aziridine ring is a likely site for initial fragmentation. This could involve the loss of ethylene (C₂H₄, 28 Da) or related fragments.
Quinoline (B57606) Ring Fragmentation: The quinoline system itself can fragment, although it is relatively stable. cdnsciencepub.com This can lead to the formation of ions corresponding to the benzopyridine core. nih.gov
Retro-Diels-Alder (RDA) Reactions: Although less common for this specific ring system, RDA-type reactions can occur in fused heterocyclic systems, leading to predictable ring cleavages.
By analyzing the accurate masses of these product ions, the specific fragmentation pathways can be mapped out, providing strong evidence for the proposed azireno-quinoline fused structure. nih.govnih.gov
Chemical derivatization is a strategy used to modify an analyte to improve its analytical performance in mass spectrometry. researchgate.net For a compound like this compound, derivatization could be employed to enhance ionization efficiency, control fragmentation patterns, or improve chromatographic separation. oup.com
Given the presence of a secondary amine within the aziridine ring, several derivatization approaches are possible:
Acylation: Reaction with reagents like acetic anhydride or benzoyl chloride would acylate the nitrogen atom. This modification increases the molecular weight and can lead to predictable fragmentation patterns, such as the loss of the acyl group.
Dansylation: Derivatization with dansyl chloride introduces a bulky, easily ionizable group. This significantly enhances the sensitivity of detection, particularly in ESI-MS.
Formation of Schiff Bases: If the aziridine ring were to open, forming a primary amine, derivatization with aldehydes could form a Schiff base, a strategy used for other alkaloids to improve their detection. nih.govacs.org
Such derivatization strategies can be particularly useful for quantifying the compound in complex matrices or for providing additional structural confirmation by observing the mass shifts and specific fragmentation of the derivative. researchgate.net
Reactivity and Reaction Mechanisms of Azireno 1,2 a Quinoline
Ring-Opening Reactions of the Aziridine (B145994) Moiety in Azireno[1,2-a]quinoline
The high ring strain energy of aziridines makes them valuable synthons for creating a diverse range of nitrogen-containing compounds. nih.gov The opening of the aziridine ring is a common and synthetically useful reaction, yielding functionalized organic molecules that can be difficult to access through other methods. nih.gov The efficiency and outcome of these ring-opening reactions are highly dependent on the nature of the substituents on the aziridine ring, the nucleophile, and the specific reaction conditions. nih.gov
The aziridine ring in this compound is susceptible to cleavage by both nucleophiles and electrophiles. The presence of electron-withdrawing groups on the nitrogen atom activates the ring, making it more reactive towards nucleophiles. nih.gov In contrast, non-activated aziridines, which have electron-donating groups on the nitrogen, are generally less reactive towards nucleophilic attack. nih.govmdpi.com
Nucleophilic Ring Opening: A variety of nucleophiles can initiate the ring-opening of aziridines. nih.gov For instance, hydrogen polysulfides have been shown to effectively open the aziridine ring under mild conditions. nih.gov This reaction proceeds through a nucleophilic attack on one of the carbon atoms of the aziridine ring, leading to the formation of an intermediate that can then be converted to a stable product. nih.gov The reactivity of aziridines with nucleophiles is a key feature in their application as building blocks in organic synthesis. nih.gov
Electrophilic Ring Opening: Activation of the aziridine ring is often necessary for reactions with less reactive nucleophiles. This can be achieved by treating the aziridine with an electrophile, which coordinates to the nitrogen atom and forms a more reactive aziridinium (B1262131) ion. mdpi.com This activation strategy allows for ring-opening by a wider range of nucleophiles. mdpi.com
The regioselectivity of aziridine ring-opening is a critical aspect, determining which of the two carbon-nitrogen bonds is cleaved. This selectivity is influenced by several factors, including the substituents on the aziridine ring, the nature of the nucleophile, and the reaction conditions. nih.gov
In the case of 2-substituted aziridines, nucleophilic attack can occur at either the substituted (C2) or unsubstituted (C3) carbon atom. nih.gov The outcome of this attack is governed by both steric and electronic effects. For example, the functional group on an alkyl substituent at the C2 position can direct the regioselectivity of the ring-opening. nih.gov An alkyl group with a γ-ketone at the C2 position of the aziridine directs the ring-opening to occur at the C2 position when attacked by a hydroxy nucleophile. nih.gov Conversely, if the C2 alkyl substituent contains a γ-silylated hydroxy group, the ring-opening occurs at the unsubstituted C3 position. nih.gov
The stereospecificity of these reactions is also a significant consideration, particularly when chiral aziridines are used as starting materials. The ring-opening often proceeds with a high degree of stereocontrol, allowing for the synthesis of enantiomerically pure products. nih.gov
Acid catalysis plays a significant role in the reactivity of aziridines. In the presence of a strong acid, the nitrogen atom of the aziridine ring can be protonated, forming an aziridinium ion. This species is highly electrophilic and susceptible to attack by nucleophiles, leading to ring-opening. Superacid-promoted reactions can lead to the formation of functionalized aza-polycyclic aromatic compounds through a cascade of ring-closing and ring-opening events. nih.gov This process is thought to involve dicationic intermediates. nih.gov
Brønsted acids can also catalyze the intramolecular cyclization of related compounds to form quinolone frameworks. nih.govsemanticscholar.org For example, the reaction of 2-arylaminoazulene derivatives with polyphosphoric acid (PPA) can lead to the formation of azulenoquinolones in excellent yields. semanticscholar.org
Reactions Involving the Quinoline (B57606) Nucleus in this compound
The quinoline portion of the this compound molecule can also undergo chemical transformations, primarily electrophilic and nucleophilic aromatic substitution reactions. nih.gov
Electrophilic aromatic substitution (SEAr) is a fundamental reaction of aromatic systems where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org In the case of quinoline, the benzene (B151609) ring is more electron-rich and therefore more reactive towards electrophiles than the pyridine (B92270) ring. imperial.ac.uk
The position of electrophilic attack on the quinoline ring is dictated by the stability of the resulting intermediate, known as the Wheland intermediate. imperial.ac.uk Substitution generally occurs at the C5 and C8 positions of the quinoline nucleus, as these lead to the most stable intermediates. imperial.ac.uk Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. wikipedia.org For example, the nitration of quinoline typically yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. imperial.ac.uk
The presence of substituents on the quinoline ring can influence both the rate and the regioselectivity of electrophilic substitution. wikipedia.org Activating groups increase the electron density of the ring, making it more susceptible to electrophilic attack, while deactivating groups have the opposite effect. wikipedia.org
Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. youtube.comyoutube.comyoutube.com This reaction is generally favored on electron-deficient aromatic rings, and the presence of a good leaving group is crucial. youtube.com
In the quinoline ring system, nucleophilic substitution is more likely to occur on the pyridine ring, which is more electron-deficient than the benzene ring. imperial.ac.uk The positions most susceptible to nucleophilic attack are C2 and C4. imperial.ac.uk The presence of electron-withdrawing groups on the ring can further activate it towards nucleophilic attack. youtube.com The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. imperial.ac.uk The stability of this intermediate is a key factor in determining the feasibility of the reaction. youtube.com
Cycloaddition Reactions of this compound
The highly strained three-membered azirene ring fused to the quinoline core in this compound suggests a predisposition towards reactions that relieve this strain. Cycloaddition reactions, in particular, offer a mechanistic pathway to achieve this, leading to the formation of more complex, fused heterocyclic systems. The inherent reactivity of the azirene moiety as a 1,3-dipole precursor, combined with the diene-like character of the quinoline system under certain conditions, opens avenues for various pericyclic reactions.
[3+2] Cycloadditions and Related Annulation Reactions
The most anticipated cycloaddition pathway for this compound involves its participation as a synthon for azomethine ylides in [3+2] cycloaddition reactions. Upon thermal or photochemical activation, the strained C-N bond of the azirene ring is expected to cleave, generating a transient vinyl-substituted azomethine ylide. This reactive intermediate can then be trapped by a variety of dipolarophiles to afford five-membered heterocyclic rings.
While no specific studies on this compound are available, related research on the copper(II)-catalyzed [2+3] pyrroline (B1223166) annulation with 3-aryl-2H-azirines and quinolin-2-one derivatives provides a strong model for this reactivity. In these reactions, the azirine ring undergoes cleavage of the N1-C2 bond, followed by a formal (3+2) cycloaddition with the enol of the quinolone to yield pyrrolo[3,2-c]quinoline derivatives in good to excellent yields echemi.comnih.gov. This suggests that this compound could react with electron-deficient alkenes and alkynes to form pyrrolidine (B122466) and pyrroline-fused quinoline structures, respectively.
Table 1: Plausible [3+2] Cycloaddition Reactions of this compound with Various Dipolarophiles
| Dipolarophile | Expected Product | Catalyst (Hypothetical) |
| N-Phenylmaleimide | Pyrrolo[1,2-a]quinoline-dicarboximide derivative | Heat or Light |
| Dimethyl acetylenedicarboxylate | Dihydropyrrolo[1,2-a]quinoline-dicarboxylate derivative | Cu(II) or other Lewis acids |
| Acrylonitrile | Cyanopyrrolidino[1,2-a]quinoline derivative | Heat or Light |
The regioselectivity and stereoselectivity of these hypothetical reactions would be influenced by the nature of the substituents on both the this compound core and the dipolarophile, as well as the reaction conditions employed.
Exploration of Other Pericyclic Reactions
Beyond [3+2] cycloadditions, the electronic structure of this compound allows for the theoretical exploration of other pericyclic reactions. The quinoline moiety itself can participate as a diene in Diels-Alder or [4+2] cycloaddition reactions, although this typically requires activation or harsh reaction conditions due to the aromaticity of the quinoline ring. The fusion of the highly strained azirene ring could potentially lower the activation energy for such transformations.
Furthermore, electrocyclic reactions, involving the concerted rearrangement of π-electrons, could be envisioned, potentially leading to novel ring-opened or ring-expanded isomeric structures. Sigmatropic rearrangements, where a σ-bond migrates across a π-system, might also be possible under specific thermal or photochemical conditions. However, without experimental data, these remain speculative avenues for the reactivity of this compound.
Metal-Catalyzed Transformations of this compound
The application of transition metal catalysis to the functionalization of heterocyclic compounds is a cornerstone of modern organic synthesis. For a molecule like this compound, metal catalysts could play a dual role: activating the quinoline core for functionalization and mediating transformations involving the strained azirene ring.
Cross-Coupling Reactions for Functionalization
Presuming the synthesis of halogenated derivatives of this compound, transition metal-catalyzed cross-coupling reactions would be a powerful tool for introducing a wide array of substituents onto the quinoline framework. Reactions such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations are standard methods for the functionalization of halo-quinolines.
Table 2: Hypothetical Cross-Coupling Reactions for Functionalization of a Halogenated this compound Derivative
| Reaction Type | Reagents | Catalyst (Typical) | Expected Product |
| Suzuki-Miyaura | Arylboronic acid, base | Pd(PPh₃)₄ | Aryl-substituted this compound |
| Heck | Alkene, base | Pd(OAc)₂ | Alkenyl-substituted this compound |
| Sonogashira | Terminal alkyne, base | PdCl₂(PPh₃)₂, CuI | Alkynyl-substituted this compound |
| Buchwald-Hartwig | Amine, base | Pd₂(dba)₃, ligand | Amino-substituted this compound |
The success of these reactions would depend on the stability of the this compound core under the often basic and elevated temperature conditions of the coupling reactions. The strained azirene ring might undergo undesired side reactions, a factor that would require careful optimization of the reaction parameters.
Asymmetric Catalysis for Derivatization
The development of enantioselective transformations is a key goal in medicinal chemistry. Asymmetric catalysis offers a route to access chiral derivatives of this compound. Metal-catalyzed asymmetric hydrogenation of the quinoline ring is a well-established method for generating chiral tetrahydroquinolines. If the azirene ring can withstand the hydrogenation conditions, this would provide a direct pathway to enantiomerically enriched saturated derivatives.
Furthermore, if the azirene ring were to undergo a metal-catalyzed ring-opening, the resulting intermediate could potentially be trapped in an asymmetric fashion using a chiral ligand-metal complex. For instance, a chiral catalyst could control the stereochemistry of the addition of a nucleophile to the ring-opened species. Given the lack of experimental precedent for this compound, these proposed asymmetric transformations remain theoretical but represent a frontier in the potential derivatization of this novel heterocyclic system.
Computational and Theoretical Studies on Azireno 1,2 a Quinoline
Electronic Structure and Bonding Analysis of Azireno[1,2-a]quinoline
Theoretical investigations into the electronic nature and bonding of novel compounds like this compound are fundamental to understanding their stability and reactivity.
Density Functional Theory (DFT) Calculations on Ground State Geometries
Density Functional Theory (DFT) is a powerful computational tool for predicting the electronic structure and geometric parameters of molecules. For a hypothetical study of this compound, DFT calculations would be essential to determine its optimized ground state geometry, bond lengths, and bond angles. Such calculations are foundational for all further computational analysis.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for predicting a molecule's reactivity. The energies of the HOMO and LUMO, and the resulting HOMO-LUMO gap, would indicate the chemical reactivity and kinetic stability of this compound. A smaller gap typically suggests higher reactivity. This type of analysis is a standard component in the computational characterization of organic molecules.
Reaction Pathway Elucidation and Mechanistic Simulation
Computational chemistry plays a crucial role in mapping the potential reaction pathways and understanding the mechanisms of chemical transformations.
Transition State Identification and Energy Barrier Calculations
For any proposed reaction involving this compound, computational methods would be used to identify the transition state structures. Calculating the energy barriers associated with these transition states is key to determining the feasibility and kinetics of a reaction. This is a common practice in mechanistic studies of organic reactions.
Computational Studies of Regioselectivity and Stereoselectivity
Should this compound undergo reactions that could lead to multiple products, computational studies would be invaluable for predicting the regioselectivity and stereoselectivity. By comparing the activation energies for different reaction pathways, researchers can predict the most likely isomeric product.
Spectroscopic Property Prediction and Validation
The prediction of spectroscopic properties is a significant application of computational chemistry, allowing for the theoretical characterization of compounds. While experimental data for this compound is not available for comparison, theoretical predictions for related quinoline (B57606) derivatives have shown good agreement with experimental findings. For instance, DFT has been successfully used to calculate and assign the vibrational bands in the IR and Raman spectra of various quinoline derivatives. Similarly, Time-Dependent DFT (TD-DFT) is a standard method for predicting electronic absorption spectra (UV-Vis).
Computational NMR and Vibrational Spectroscopy
Theoretical calculations, typically employing Density Functional Theory (DFT) methods such as B3LYP with basis sets like 6-311++G(d,p), are standard approaches for predicting ¹H and ¹³C NMR chemical shifts and vibrational frequencies (FT-IR and Raman) of organic molecules. These computational models allow for the assignment of vibrational modes and the correlation of theoretical data with experimental results. However, the application of these methods to this compound has not been specifically documented in the available research.
For various quinoline derivatives, computational studies have successfully predicted their spectroscopic properties. For instance, the vibrational spectra of 2-chloroquinoline-3-carboxaldehyde have been analyzed using DFT, and the theoretical wavenumbers were compared with experimental data. Similarly, ¹H and ¹³C NMR chemical shifts for a range of quinoline pharmaceutical derivatives have been calculated using the Gauge-Including Atomic Orbital (GIAO) method. These studies provide a framework for how such computational analyses could be applied to this compound, should the research be undertaken.
UV-Vis Absorption and Fluorescence Properties Modeling
Theoretical modeling of the Ultraviolet-Visible (UV-Vis) absorption and fluorescence properties of this compound has not been specifically reported in the accessible scientific literature. The investigation of electronic transitions and photophysical properties of novel compounds is a significant area of computational chemistry, often utilizing Time-Dependent Density Functional Theory (TD-DFT) to simulate absorption and emission spectra.
While data for the target compound is scarce, computational studies on other quinoline derivatives provide insight into the methodologies that would be employed. For example, the UV-Vis spectra of quinoline-7-carboxaldehyde have been computed using Hartree-Fock (HF) and DFT methods, showing a correlation with experimental measurements. Such studies typically involve the calculation of excitation energies, oscillator strengths, and the analysis of frontier molecular orbitals (HOMO and LUMO) to understand the nature of electronic transitions. The influence of solvent effects on the photophysical properties of quinoline derivatives has also been a subject of both experimental and theoretical investigation. However, specific modeled data for the electronic absorption and emission characteristics of this compound is not currently available.
Conformational Analysis and Molecular Dynamics Simulations
There is a notable absence of specific research in the scientific literature concerning the conformational analysis and molecular dynamics (MD) simulations of this compound. Conformational analysis is a crucial computational tool for understanding the three-dimensional structure and flexibility of molecules, which in turn influences their physical and biological properties. Molecular dynamics simulations provide insights into the dynamic behavior of molecules over time, including their conformational changes and interactions with their environment.
While these computational techniques have been applied to a wide variety of quinoline derivatives to explore their interactions with biological targets or their behavior in different solvent environments, the this compound system has not been the subject of such published studies. For instance, molecular dynamics simulations have been used to investigate quinoline derivatives as potential inhibitors of acetylcholinesterase, providing details on their binding modes and intermolecular interactions. These studies highlight the potential of computational methods to elucidate the structure-activity relationships of quinoline-based compounds. However, without specific studies on this compound, a detailed discussion of its conformational preferences and molecular dynamics is not possible.
Derivatization and Analogue Synthesis of Azireno 1,2 a Quinoline
Synthesis of Substituted Azireno[1,2-a]quinoline Derivatives
The generation of a diverse library of this compound derivatives hinges on the selective modification of its constituent rings. Strategies targeting either the reactive aziridine (B145994) ring or the robust quinoline (B57606) core allow for a systematic exploration of the chemical space around this scaffold.
Functionalization of the Aziridine Ring
The high ring strain of the aziridine moiety in this compound makes it susceptible to nucleophilic ring-opening reactions. This reactivity provides a powerful tool for introducing a wide array of functional groups. The regioselectivity of the ring-opening is a critical aspect, influenced by the nature of the nucleophile, the solvent, and the presence of activating groups on the aziridine nitrogen.
Nucleophilic attack can theoretically occur at either of the two carbon atoms of the aziridine ring, leading to the formation of functionalized 1,2-dihydroquinoline (B8789712) derivatives. A variety of nucleophiles, including halides, alkoxides, and amines, can be employed in these transformations. The activation of the aziridine nitrogen, for instance through N-alkylation to form a reactive aziridinium (B1262131) ion, can facilitate the ring-opening process.
Table 1: Potential Nucleophilic Ring-Opening Reactions of this compound
| Nucleophile (Nu⁻) | Potential Product |
| Halide (X⁻) | Halo-substituted 1,2-dihydroquinoline |
| Alkoxide (RO⁻) | Alkoxy-substituted 1,2-dihydroquinoline |
| Amine (R₂NH) | Amino-substituted 1,2-dihydroquinoline |
| Thiolate (RS⁻) | Thio-substituted 1,2-dihydroquinoline |
Note: The exact structure of the product depends on the regioselectivity of the nucleophilic attack.
Modifications to the Quinoline Core (e.g., Halogenation, Nitration, Alkylation)
The quinoline core of this compound is an aromatic system that can undergo electrophilic aromatic substitution reactions. The position of substitution is directed by the electron-donating or -withdrawing nature of the fused aziridine ring and any existing substituents on the quinoline moiety. Generally, electrophilic attack on the quinoline ring occurs on the benzene (B151609) ring portion.
Halogenation: The introduction of halogen atoms (F, Cl, Br, I) onto the quinoline core can significantly influence the electronic properties and biological activity of the resulting derivatives. Various halogenating agents can be employed, and the regioselectivity of the reaction is a key consideration. For instance, the synthesis of halo-substituted quinolines can be achieved through electrophilic cyclization of N-(2-alkynyl)anilines in the presence of electrophilic halogen sources.
Nitration: Nitration of the quinoline ring system typically yields a mixture of 5-nitro and 8-nitro derivatives. The introduction of a nitro group provides a versatile handle for further functionalization, as it can be reduced to an amino group, which can then participate in a variety of subsequent reactions. The synthesis of nitroquinolones has been reported, which can serve as precursors to other functionalized derivatives.
Alkylation: Friedel-Crafts alkylation and acylation reactions are common methods for introducing alkyl and acyl groups onto aromatic rings. While direct alkylation of the quinoline core can be challenging, alternative strategies, such as those involving radical-mediated processes, may provide routes to alkylated this compound derivatives.
Preparation of Fused Polycyclic Systems Incorporating the this compound Scaffold
The this compound framework can serve as a building block for the synthesis of more complex, multi-ring systems. The construction of additional fused rings or the creation of spirocyclic structures can lead to novel molecular architectures with potentially unique properties.
Construction of Further Fused Rings
The development of fused tetracyclic quinoline derivatives is an active area of research. By analogy, functional groups strategically placed on the this compound scaffold could be utilized to construct additional rings. For example, a derivative with appropriate functional groups on the quinoline core could undergo intramolecular cyclization to form a new fused ring. Additionally, cycloaddition reactions involving the quinoline part of the molecule could be a viable strategy.
Spirocyclic Systems Containing this compound
Spirocyclic compounds, characterized by two rings sharing a single common atom, are of significant interest in medicinal chemistry. The synthesis of spiro-tetrahydroquinoline and spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione derivatives has been reported. A three-component reaction of azaarenes, acetylenedicarboxylate, and 3-methyleneoxindoles has been utilized to create novel spiro[indoline-3,4′-pyrido[1,2-a]quinolines]. This suggests the potential for developing synthetic routes to spirocyclic systems where one of the rings is the this compound moiety. Such syntheses might involve the reaction of a suitable this compound precursor with a cyclic ketone or a related bifunctional molecule.
Molecular Interactions and Mechanistic Chemical Biology Studies of Azireno 1,2 a Quinoline
Mechanism of Interaction with Biological Macromolecules (e.g., DNA, Proteins, Enzymes)
The planar structure of the quinoline (B57606) ring system is a key feature that often facilitates its interaction with biological macromolecules. researchgate.net For many quinoline derivatives, the primary mechanism of action involves direct interaction with DNA or the inhibition of enzymes that are crucial for cellular processes. researchgate.netnih.govresearchgate.net
One of the well-documented mechanisms for quinoline-based compounds is DNA intercalation. researchgate.net The flat aromatic rings can insert themselves between the base pairs of the DNA double helix. This action can lead to conformational changes in the DNA structure, potentially disrupting DNA replication and transcription, which can trigger cell cycle arrest and apoptosis. researchgate.net Studies on compounds with similar fused heterocyclic systems, such as benzimidazo[1,2-a]quinolines, have demonstrated strong DNA intercalating properties through various biophysical methods, including UV/Visible spectroscopy, DNA melting temperature studies, and circular dichroism. nih.gov
Beyond DNA, quinoline derivatives are known to target and inhibit a wide array of proteins and enzymes. researchgate.netnih.gov These targets include:
Topoisomerases: Enzymes that manage the topology of DNA. researchgate.netnih.gov
Tyrosine Kinases: Crucial signaling proteins that are often dysregulated in cancer. researchgate.netnih.gov
Tubulin: The protein subunit of microtubules, essential for cell division. researchgate.netnih.gov
Histone Deacetylases (HDACs): Enzymes involved in the epigenetic regulation of gene expression. researchgate.netnih.gov
DNA Methyltransferases (DNMTs): Enzymes that catalyze DNA methylation, another key epigenetic modification. nih.gov
The specific mechanism of interaction is highly dependent on the substitution pattern of the quinoline core, which dictates the compound's affinity and selectivity for its molecular target. nih.govnih.gov
Molecular Docking and Dynamics Simulations of Ligand-Target Interactions
In the absence of experimental data for Azireno[1,2-a]quinoline, computational methods like molecular docking and molecular dynamics (MD) simulations serve as powerful tools to predict its potential binding modes and affinities with various biological targets. mdpi.comijprajournal.com These in-silico techniques are widely used in the study of quinoline derivatives to understand their structure-activity relationships (SAR) at the atomic level. nih.govresearchgate.net
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. ijprajournal.com For instance, docking studies on various quinoline derivatives have elucidated their binding interactions with targets like:
HIV reverse transcriptase nih.gov
The colchicine binding site of tubulin researchgate.net
Bacterial proteins like LptA and Topoisomerase IV nih.gov
GLI1 transcription factor nih.gov
Various kinases mdpi.com
These studies often reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that are crucial for binding affinity. nih.govsemanticscholar.org For example, docking simulations of 8-hydroxyquinoline derivatives with the GLI1 transcription factor identified hydrogen bonds between the quinoline nitrogen and the 8-OH group with key amino acid residues like Lys171 and Glu119. nih.gov MD simulations can further refine these models by simulating the dynamic behavior of the ligand-protein complex over time in a solvated environment, providing insights into the stability of the interaction. mdpi.commdpi.com
| Quinoline Derivative Class | Protein Target | Predicted Binding Affinity (Docking Score) | Key Interacting Residues |
| Pyrazoline/Pyrimidine-Quinoline | HIV Reverse Transcriptase (PDB: 4I2P) | Up to -10.675 kcal/mol | Not specified |
| 2H-thiopyrano[2,3-b]quinoline | CB1a (PDB: 2IGR) | -5.3 to -6.1 kcal/mol | ILE-8, LYS-7, TRP-12, PHE-15 |
| 8-Hydroxyquinoline derivatives | GLI1 Transcription Factor | Not specified | Gln118, Glu119, Lys168, Lys171 |
| Oxazino-quinoline derivatives | GLI1 Transcription Factor | Not specified | His220, Thr224, Thr243 |
This table presents data from studies on various quinoline derivatives to illustrate the application of molecular docking. Data is not specific to this compound.
Biophysical Techniques for Binding Affinity Determination (e.g., SPR, ITC)
To experimentally validate the interactions predicted by computational models and to quantify the binding affinity, various biophysical techniques are employed. While specific studies on this compound using these methods are not available, they are standard procedures for characterizing ligand-target interactions for novel chemical entities.
Surface Plasmon Resonance (SPR): This technique measures the binding between a ligand and a target immobilized on a sensor surface in real-time. It provides kinetic data, including the association (k_a) and dissociation (k_d) rate constants, from which the equilibrium dissociation constant (K_D) can be calculated. SPR is a highly sensitive, label-free method for studying the binding of small molecules to proteins or nucleic acids.
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change that occurs upon the binding of a ligand to a target molecule in solution. It is considered the gold standard for determining the thermodynamic parameters of binding, including the binding affinity (K_a), enthalpy (ΔH), and entropy (ΔS). This provides a complete thermodynamic profile of the molecular interaction.
Other techniques such as fluorescence spectroscopy and circular dichroism have been used to study the DNA binding properties of related compounds like benzimidazo[1,2-a]quinolines, confirming their intercalative binding mode. nih.gov
Investigation of Cellular Uptake and Subcellular Localization Mechanisms (excluding clinical aspects)
The ability of a compound to exert its biological effect is contingent on its capacity to cross the cell membrane and reach its intracellular target. The cellular uptake and subcellular localization of quinoline derivatives can vary significantly based on their physicochemical properties, such as lipophilicity and charge.
For some fluorescent quinoline derivatives, their intrinsic fluorescence can be exploited to visualize their cellular distribution using techniques like fluorescence microscopy. nih.gov For example, studies on benzimidazo[1,2-a]quinoline derivatives showed that while some compounds efficiently entered the cell and localized in the nucleus, consistent with a DNA-targeting mechanism, others with similar DNA-binding properties in vitro were found predominantly in the cytoplasm, suggesting a different, DNA-independent mechanism of action. nih.gov This highlights that subcellular localization is a critical factor in determining the ultimate biological effect of a compound.
While the precise mechanisms for this compound are unstudied, small molecules typically enter cells through passive diffusion across the lipid bilayer or via transporter-mediated uptake. The high lipophilicity of many N-heterocyclic compounds can facilitate their passage into cells. nih.gov
Insights into Pathway Modulation at the Molecular Level (e.g., Enzyme Inhibition, Receptor Binding)
Quinoline-based molecules are known to modulate a diverse range of cellular signaling pathways, often through the inhibition of key enzymes or the blockade of receptor functions. researchgate.netnih.govmdpi.com The specific pathways affected are directly related to the molecular targets with which the compounds interact.
For example, quinoline derivatives that inhibit tubulin polymerization disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. researchgate.netnih.gov Those that inhibit tyrosine kinases can block critical signaling cascades involved in cell proliferation, survival, and angiogenesis, such as the Ras/Raf/MEK and PI3K/AkT/mTOR pathways. researchgate.netnih.gov
Furthermore, some quinoline derivatives are involved in the kynurenine pathway of tryptophan metabolism. mdpi.comnih.gov This pathway produces several neuroactive and immunomodulatory metabolites, and its dysregulation is implicated in various diseases. nih.govjournaltxdbu.com Certain quinoline compounds can inhibit key enzymes in this pathway, such as kynurenine monooxygenase (KMO), thereby altering the balance of neurotoxic and neuroprotective metabolites. frontiersin.org
| Enzyme/Receptor Target | Quinoline Derivative Class | Inhibitory Potency (IC50 or Ki) | Resulting Pathway Modulation |
| α-Glucosidase | Quinoline-benzothiazole hybrids | IC50 = 38.2 to 79.9 µM | Inhibition of carbohydrate metabolism |
| Acetylcholinesterase (AChE) | Substituted quinolines | Ki = 5.51 to 155.22 nM | Modulation of cholinergic signaling |
| Carbonic Anhydrase (hCA I, II) | Substituted quinolines | Ki = 46.04 to 976.93 nM | Alteration of pH homeostasis |
| α(2C)-Adrenoceptor | 4-Aminoquinolines | Antagonist Potency (Ki) = 8.5 nM | Blockade of adrenergic signaling |
| EGFR Kinase | Quinazoline derivatives | IC50 = 1.8 nM | Inhibition of cell proliferation pathways |
This table provides examples of enzyme and receptor inhibition by various quinoline derivatives to illustrate potential modulatory effects. Data is not specific to this compound.
Identification of Molecular Targets and Pathways
The broad spectrum of biological activities reported for quinoline derivatives stems from their ability to interact with a multitude of molecular targets. researchgate.netnih.govrsc.org Identifying the specific target is crucial for understanding the mechanism of action and for the rational design of more potent and selective compounds.
Key molecular targets identified for various quinoline-based compounds include:
DNA and DNA-interacting proteins: This includes direct DNA intercalation and inhibition of enzymes like topoisomerases and DNA methyltransferases. researchgate.netnih.gov
Kinases: A large family of enzymes that are central to cell signaling. Targets include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and c-Met. nih.govnih.gov
Cytoskeletal Proteins: Tubulin is a major target, and its inhibition disrupts mitosis. researchgate.netnih.gov
G-protein coupled receptors (GPCRs): For example, certain 4-aminoquinolines are potent antagonists of the α(2C)-adrenoceptor. nih.gov
Metabolic Enzymes: This includes enzymes like α-glucosidase and those in the kynurenine pathway. nih.govresearchgate.net
The identification of these targets often involves a combination of techniques, including biochemical assays, cellular studies, and computational approaches.
Structure-Activity Relationship (SAR) Studies for Mechanistic Understanding
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and are used to understand how the chemical structure of a molecule relates to its biological activity. mdpi.comresearchgate.netresearchgate.net For quinoline derivatives, SAR studies have provided valuable insights into the structural features required for potent and selective activity against various targets.
Key SAR findings for different classes of quinoline derivatives include:
For α(2C)-Adrenoceptor Antagonists: A substituent at the 3-position of the quinoline ring was found to be absolutely critical for antagonist potency. nih.gov Stereospecific substitutions on a linked piperazine ring also significantly enhanced affinity and potency. nih.gov
For EGFR Kinase Inhibitors: The 4-anilino-quinazoline scaffold is a privileged structure. The N-1 and N-3 atoms of the quinazoline ring form crucial hydrogen bonds in the kinase active site. Bulky substituents at the C-7 position are generally favorable for inhibitory activity. mdpi.com
For GLI1 Inhibitors: For 8-hydroxyquinoline derivatives, both the quinoline nitrogen and the 8-OH group act as key hydrogen bond acceptors. nih.gov Chemical rigidification of the scaffold by forming an oxazino-quinoline system can lead to potent compounds with submicolar activity. nih.gov
For α-Glucosidase Inhibitors: For quinoline-linked benzothiazole hybrids, the length of the linker between the two heterocyclic systems was critical, with a shorter linker (no CH2 units) resulting in better inhibitory activity. researchgate.net
Future Research Directions and Unexplored Avenues for Azireno 1,2 a Quinoline
Development of Advanced Synthetic Methodologies for Highly Functionalized Systems
The advancement of research into Azireno[1,2-a]quinoline hinges on the development of robust and versatile synthetic methods. Current synthetic protocols for quinoline (B57606) derivatives often face limitations such as the use of expensive metal catalysts or the formation of side products. nih.govnih.gov Future efforts will likely focus on creating efficient and cost-effective strategies to access highly functionalized this compound systems.
Key areas for development include:
Deoxygenative C-H Functionalization: Building upon methods used for simpler quinolines, new protocols could employ the deoxygenative C-H functionalization of quinoline N-oxides to introduce a variety of substituents onto the this compound core. nih.gov This approach offers a regioselective pathway to diverse derivatives. nih.gov
Catalyst-Free Aerobic Reactions: Eco-friendly synthetic routes that proceed under aerobic conditions without the need for a catalyst are highly desirable. researchgate.net Research into adapting such methods for the synthesis of complex quinoline structures will be crucial. researchgate.net
Multi-component Reactions: Designing one-pot, multi-component reactions can streamline the synthesis of complex molecules, improving efficiency and reducing waste. Developing such reactions for the this compound scaffold would enable the rapid generation of diverse compound libraries.
| Synthetic Strategy | Potential Advantages | Research Focus |
| Deoxygenative C-H Functionalization | High regioselectivity, access to diverse functionalities. nih.gov | Adapting methods from quinoline N-oxides to the azireno-fused system. |
| Catalyst-Free Aerobic Reactions | Environmentally friendly, cost-effective. researchgate.net | Optimization of reaction conditions for complex heterocyclic synthesis. researchgate.net |
| Multi-component Reactions | High efficiency, rapid library generation, reduced waste. | Design of novel reaction cascades to build the core structure. |
Exploration of Unconventional Reactivity and Novel Transformations
The inherent ring strain of the aziridine (B145994) fused to the quinoline system suggests that this compound may exhibit unique and unconventional reactivity. A primary avenue of future research will be to explore these novel chemical transformations.
A key reaction anticipated for this system is the aziridine ring-opening . This can be triggered by various reagents or conditions, leading to the formation of new functional groups and molecular architectures. For instance, the ring-opening of related azirino-benzoxazine derivatives proceeds with the breaking of the N-C(1) bond, which can be exploited to introduce new substituents. researchgate.net Investigating the regioselectivity and stereoselectivity of such ring-opening reactions in the this compound system will be a significant area of study. This could provide access to a wide range of novel quinoline derivatives that are not accessible through traditional synthetic routes.
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of advanced synthesis techniques like flow chemistry and automation is set to revolutionize the production of complex molecules. researchgate.net Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields, increased product purity, and enhanced safety. researchgate.netsyrris.com
For the synthesis of this compound derivatives, automated flow chemistry platforms can be particularly advantageous. syrris.com These systems allow for:
Rapid Library Generation: The automated nature of flow synthesis enables the rapid production of a diverse range of compounds for screening and optimization. syrris.com
Improved Safety: Handling potentially reactive intermediates, a characteristic of strained systems like aziridines, is safer in the small, controlled volumes of a flow reactor. researchgate.net
Scalability: Flow chemistry provides a direct route for scaling up the synthesis of promising lead compounds without the need for extensive re-optimization. syrris.com
| Technology | Benefit for this compound Research |
| Flow Chemistry | Enhanced control, improved safety, higher yields and purity. researchgate.netresearchgate.net |
| Automated Synthesis | Rapid library synthesis, efficient optimization of reaction conditions. syrris.com |
| Machine Learning Integration | AI-driven design and synthesis, accelerated discovery process. syrris.com |
Advanced Computational Predictions for Rational Design
Rational drug design and the prediction of molecular properties through computational modeling are indispensable tools in modern chemistry. mdpi.com For the this compound scaffold, advanced computational predictions can guide the synthesis of new derivatives with tailored properties.
Future research will likely employ a range of computational techniques:
Structure-Activity Relationship (SAR) Studies: Computational modeling can be used to understand how specific structural modifications to the this compound core influence its biological activity. mdpi.comnih.gov
Quantum Mechanics Calculations: These calculations can predict the reactivity of the molecule, including the energetics of aziridine ring-opening and other potential transformations. researchgate.net
In Silico Screening: Virtual screening of this compound derivatives against biological targets can identify potential drug candidates before committing to laboratory synthesis. nih.govresearchgate.net
By integrating computational predictions with synthetic efforts, researchers can adopt a more targeted approach to designing and developing new this compound-based compounds, saving time and resources. mdpi.com
Discovery of Novel Applications in Chemical Biology and Material Science Research
The versatile quinoline core is found in numerous compounds with applications in pharmaceuticals, materials science, and chemical biology. ecorfan.orgnih.gov The unique structural and electronic properties of the this compound system may lead to the discovery of novel applications in these fields.
In Chemical Biology:
Bioactive Compounds: Quinoline derivatives are known to possess a wide range of pharmacological activities, including antiviral, anticancer, and antimalarial properties. nih.govnih.gov The strained aziridine ring in this compound could act as a reactive handle for covalent modification of biological targets, a strategy of growing interest in drug discovery.
Fluorescent Probes: The quinoline scaffold is a component of various fluorescent dyes. The specific substitution patterns achievable with the this compound core could be exploited to develop novel fluorescent probes for bio-imaging and sensing applications.
In Material Science:
Organic Dyes and Pigments: Quinoline derivatives have been utilized in the preparation of dyes. ecorfan.org The extended conjugation and unique electronic properties of this compound could result in materials with interesting photophysical properties.
Nanomaterials: Systems derived from quinolines have been used in the preparation of nanomaterials with notable electronic and photonic applications. ecorfan.org The rigid, planar structure of the this compound core could serve as a building block for novel organic electronic materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
